molecular formula C30H29N5O3 B2763549 4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242861-04-6

4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2763549
CAS RN: 1242861-04-6
M. Wt: 507.594
InChI Key:
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a cyclopentyl group, a methylbenzyl group, and a triazoloquinazoline core. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several ring structures, including a triazoloquinazoline ring. The presence of multiple nitrogen atoms in the triazole and quinazoline rings could potentially allow for hydrogen bonding interactions .

Scientific Research Applications

Anti-Tubercular Activity

Fluorescent Temperature Probes

Pharmacokinetics and Toxicity

Future Directions

Future research could focus on further investigating the potential biological activities of this compound, including its potential as a CDK inhibitor. Additionally, more studies could be done to fully characterize its physical and chemical properties, safety profile, and mechanism of action .

properties

IUPAC Name

4-benzyl-N-cyclopentyl-2-[(2-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O3/c1-20-9-5-6-12-23(20)19-34-30(38)35-26-17-22(27(36)31-24-13-7-8-14-24)15-16-25(26)28(37)33(29(35)32-34)18-21-10-3-2-4-11-21/h2-6,9-12,15-17,24H,7-8,13-14,18-19H2,1H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMYQCZFHMTKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC5CCCC5)C(=O)N(C3=N2)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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